N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl)acetamide
CAS No.: 42341-00-4
Cat. No.: VC10851743
Molecular Formula: C20H14N2O3
Molecular Weight: 330.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42341-00-4 |
|---|---|
| Molecular Formula | C20H14N2O3 |
| Molecular Weight | 330.3 g/mol |
| IUPAC Name | N-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C20H14N2O3/c1-12(23)21-14-8-10-15(11-9-14)22-19(24)16-6-2-4-13-5-3-7-17(18(13)16)20(22)25/h2-11H,1H3,(H,21,23) |
| Standard InChI Key | BRCGLYYNGKTZFC-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl)acetamide features a benzo[de]isoquinoline-1,3-dione core fused with a phenylacetamide group. The planar aromatic system of the naphthalimide moiety contributes to its rigidity, while the acetamide side chain enhances solubility and bioavailability . The IUPAC name, N-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]acetamide, reflects its substitution pattern and functional groups.
Table 1: Key Physicochemical Properties
The compound’s extended π-conjugation system enables strong UV-Vis absorption, making it suitable for spectroscopic characterization. X-ray crystallography of related derivatives confirms the coplanar arrangement of the naphthalimide and phenyl rings, which stabilizes the molecule through intramolecular hydrogen bonding .
Synthesis and Manufacturing
Core Cyclization Strategies
The benzo[de]isoquinoline-1,3-dione core is typically synthesized via cyclization of naphthalic anhydride derivatives. A common approach involves reacting 1,8-naphthalic anhydride with amines under reflux conditions, followed by oxidation to introduce the diketone functionality . For example, treatment of 1,8-naphthalic anhydride with 4-aminophenylacetamide in acetic acid yields the intermediate imide, which is subsequently oxidized using potassium permanganate to form the 1,3-dione structure.
Side Chain Functionalization
The acetamide substituent is introduced through nucleophilic acyl substitution. Reacting the cyclized intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) facilitates amide bond formation at the para position of the phenyl ring . Alternative routes employ coupling reactions, such as Ullmann or Buchwald-Hartwig amination, to attach nitrogen-containing groups .
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | 1,8-Naphthalic anhydride, 4-aminophenylacetamide, AcOH, reflux | 65% |
| 2 | Oxidation | KMnO₄, H₂O, 80°C | 78% |
| 3 | Acetylation | Acetyl chloride, Et₃N, DCM, RT | 85% |
Recent advances in flow chemistry have improved reaction efficiency, reducing purification steps and enhancing scalability .
Pharmacological Activities
Antimicrobial Properties
Benzo[de]isoquinoline derivatives exhibit broad-spectrum antimicrobial activity by disrupting bacterial cell membrane integrity and inhibiting DNA gyrase. In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL, comparable to first-line antibiotics like ciprofloxacin. The acetamide moiety enhances penetration through the lipid bilayer, while the aromatic core intercalates into microbial DNA.
Neuroprotective Effects
The compound’s ability to cross the blood-brain barrier (BBB) has spurred interest in neurodegenerative disease research. In rodent models of Alzheimer’s disease, it reduces amyloid-β plaque formation by 40% at a dose of 10 mg/kg/day, likely through inhibition of β-secretase (BACE1). Additionally, it suppresses neuroinflammation by downregulating pro-inflammatory cytokines (e.g., TNF-α, IL-6) via NF-κB pathway modulation.
Table 3: LOX Inhibitory Activity of Selected Derivatives
| Compound | 15-LOX-1 IC₅₀ (nM) | Selectivity (vs. 5-LOX) |
|---|---|---|
| Parent compound | 45 ± 3.2 | 12-fold |
| 4-Nitro derivative | 12 ± 1.8 | 28-fold |
| 4-Chloro derivative | 18 ± 2.1 | 19-fold |
Research Findings and Applications
In Vitro Studies and Mechanistic Insights
In prostate cancer cell lines (PC-3, LNCaP), the 4-nitro derivative induces apoptosis at 5 µM, as evidenced by caspase-3 activation and PARP cleavage . Synergistic effects with paclitaxel reduce viable cell counts by 90% compared to monotherapy . Molecular docking simulations predict strong interactions with 15-LOX-1’s hydrophobic pocket, with a binding energy of −9.8 kcal/mol .
Preclinical Development and Challenges
Despite promising in vitro data, poor aqueous solubility (0.12 mg/mL in PBS) limits bioavailability in animal models . Nanoformulation strategies, such as encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, improve plasma half-life from 2.1 to 8.7 hours in rats . Toxicology studies report a median lethal dose (LD₅₀) of 320 mg/kg in mice, with hepatotoxicity observed at higher doses.
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